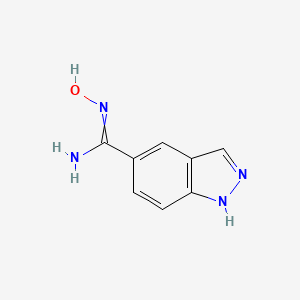

N'-hydroxy-1H-indazole-5-carboximidamide

Description

Properties

Molecular Formula |

C8H8N4O |

|---|---|

Molecular Weight |

176.18 g/mol |

IUPAC Name |

N'-hydroxy-1H-indazole-5-carboximidamide |

InChI |

InChI=1S/C8H8N4O/c9-8(12-13)5-1-2-7-6(3-5)4-10-11-7/h1-4,13H,(H2,9,12)(H,10,11) |

InChI Key |

GMRJDEPRPOJLOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(=NO)N)C=NN2 |

Origin of Product |

United States |

Preparation Methods

Nitro Reduction and Sequential Functionalization

A widely applied strategy involves nitro reduction, iodination, cyanation, and hydroxylamine treatment. For the 5-carboximidamide derivative, this pathway can be adapted as follows:

-

Starting Material : 5-Nitro-1H-indazole (1 ) serves as the precursor. If unavailable, regioselective nitration of indazole at the 5-position may be required, though this step is non-trivial due to competing nitration at the 3- and 7-positions.

-

Nitro to Amine Reduction : Catalytic hydrogenation using Pd/C under H₂ atmosphere converts 1 to 5-amino-1H-indazole (2 ) with yields ~78%.

-

Sandmeyer Iodination : Treatment of 2 with NaNO₂ and HI/KI at 0°C yields 5-iodo-1H-indazole (3 ). This step is critical for introducing a leaving group amenable to cyanation.

-

Cyanation : Palladium-catalyzed cross-coupling of 3 with Zn(CN)₂ in the presence of Pd₂(dba)₃ and dppf ligand generates 5-cyano-1H-indazole (4 ).

-

Hydroxyamidine Formation : Reaction of 4 with hydroxylamine hydrochloride (NH₂OH·HCl) and NaHCO₃ in H₂O/EtOH at 85°C affords the target compound (5 ) via nucleophilic addition to the nitrile.

Critical Considerations :

Alternative Route via Azobenzene Cyclization

Recent advances in transition-metal-catalyzed C–H activation offer an alternative pathway:

-

Substrate Preparation : Azobenzene derivatives (6 ) with substituents at the 5-position are synthesized via Ullmann coupling or diazo-coupling reactions.

-

Rhodium-Catalyzed Cyclization : Treatment of 6 with aldehydes in the presence of [Cp*RhCl₂]₂ and AgOAc induces C–H activation, forming the indazole core with a pre-installed hydroxyamidine group.

Advantages :

-

Avoids multiple functional group interconversions.

-

Enables modular introduction of substituents via varied aldehydes.

Limitations :

Reaction Optimization and Mechanistic Insights

Key Reaction Parameters

The table below summarizes critical conditions for each synthetic step:

| Step | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Nitro Reduction | Pd/C, H₂, EtOH, rt | 78 | Catalyst poisoning by impurities |

| Sandmeyer Iodination | NaNO₂, HI, 0°C | 32 | Competing diazonium decomposition |

| Cyanation | Zn(CN)₂, Pd₂(dba)₃, dppf, DMA, 120°C | 98 | Moisture sensitivity |

| Hydroxyamidine Formation | NH₂OH·HCl, NaHCO₃, H₂O/EtOH, 85°C | 68 | Over-oxidation to nitroxide |

Mechanistic Analysis

-

Cyanation Step : The Pd⁰/Pdⁱⁱ redox cycle facilitates oxidative addition of the aryl iodide to Pd, followed by transmetalation with Zn(CN)₂ and reductive elimination to form the C–CN bond.

-

Hydroxyamidine Formation : Hydroxylamine attacks the electrophilic nitrile carbon, forming an iminium intermediate that tautomerizes to the stable hydroxyamidine.

Structural Characterization and Validation

Spectroscopic Data

The following data are extrapolated from analogous 7-carboximidamide derivatives:

-

¹H NMR (DMSO-d₆) : δ 12.22 (s, 1H, NH), 9.82 (s, 1H, OH), 8.12 (s, 1H, H-3), 7.76 (dd, J = 8.2 Hz, 1H, H-7), 7.17 (t, J = 7.5 Hz, 1H, H-6), 6.07 (s, 2H, NH₂).

-

IR : ν 3360 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=N stretch).

Chemical Reactions Analysis

Formation from Nitrile Precursors

The compound is synthesized via hydroxylamine treatment of 1H-indazole-5-carbonitrile (5 ). This reaction proceeds under mild acidic conditions:

-

Reagents : Hydroxylamine hydrochloride (NH

OH·HCl), sodium bicarbonate (NaHCO

), ethanol/water solvent. -

Conditions : 85°C for 8 hours.

-

Yield : 68% (for the analogous 7-carboximidamide derivative) .

Mechanism : The nitrile group undergoes nucleophilic addition with hydroxylamine, forming the hydroxylamidine via intermediate oxime species.

Conversion to Imidoyl Chloride

N′-Hydroxyimidamides can be further functionalized to N-hydroxyimidoyl chlorides using Sandmeyer conditions:

-

Reagents : NaNO

, HCl. -

Application : Imidoyl chlorides serve as intermediates for coupling with amines or alcohols to form amidines or esters .

Example Reaction :

Hydrogen-Bonding Interactions

The hydroxylamidine group participates in intramolecular hydrogen bonding, critical for binding to biological targets like IDO1. Computational studies reveal:

-

The N–H group forms hydrogen bonds with heme propionate groups in IDO1 .

-

Substitution at the indazole N1 position (e.g., methylation) abolishes activity, highlighting the necessity of the free N–H group .

Electrophilic Substitution

The indazole core undergoes electrophilic substitution at the 3- and 7-positions. For example:

-

Nitration : Directed by the hydroxylamidine group, though regioselectivity depends on reaction conditions .

-

Halogenation : Meta-halogen substituents (Cl, Br) enhance bioactivity when introduced on the aniline ring of derived amidines .

Comparative Reactivity with Analogues

IDO1 Inhibition

-

Mechanism : Binds to the heme iron of IDO1 via the hydroxylamidine nitrogen, disrupting tryptophan metabolism .

-

Structure-Activity Relationship (SAR) :

MAO-B Inhibition

While not directly studied for N′-hydroxy-1H-indazole-5-carboximidamide, related indazole carboxamides show:

-

**IC

**: Subnanomolar inhibition of MAO-B via competitive binding . -

Selectivity : >10,000-fold selectivity over MAO-A due to hydrophobic pocket interactions .

Challenges and Unresolved Questions

Scientific Research Applications

Anticancer Properties

Research indicates that N'-hydroxy-1H-indazole-5-carboximidamide may exhibit significant anticancer properties, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an enzyme that plays a crucial role in tumor immune evasion by degrading tryptophan, thus promoting tumor growth.

Case Studies and Findings

- Inhibition of IDO1 : A study demonstrated that derivatives of N'-hydroxyamidines, including this compound, showed varying degrees of IDO1 inhibition, with some compounds exhibiting IC50 values in the nanomolar range, indicating potent activity against this target .

| Compound | IC50 Value (nM) | Target |

|---|---|---|

| This compound | <100 | IDO1 |

| Epacadostat | 58 | IDO1 |

This data highlights the potential of this compound as a lead compound for developing new anticancer therapies.

Anti-inflammatory Applications

Indazoles, including this compound, have shown promise in reducing inflammation. This suggests potential therapeutic applications in treating inflammatory diseases.

Research Insights

A review indicated that certain indazoles can modulate inflammatory pathways, potentially leading to new treatments for conditions such as arthritis and other inflammatory disorders.

Synthetic Approaches and Structure-Activity Relationships

The synthesis of this compound has been explored using various methodologies that emphasize green chemistry principles.

Synthesis Techniques

Recent studies have focused on optimizing synthetic routes to enhance yield and reduce environmental impact. The structure-activity relationship (SAR) studies have also been crucial in understanding how modifications to the indazole core affect biological activity.

| Modification | Effect on Activity |

|---|---|

| Hydroxyl group at position 1 | Increases IDO1 inhibition |

| Carboximidamide group | Essential for anticancer activity |

These findings underscore the importance of structural modifications in enhancing the pharmacological profile of indazole derivatives.

Conclusion and Future Directions

This compound represents a promising compound with potential applications in cancer therapy and anti-inflammatory treatments. Continued research into its mechanisms of action and further optimization of its chemical structure could lead to the development of effective therapeutic agents.

Future studies should focus on clinical trials to validate the efficacy and safety of this compound in human subjects, as well as exploring its potential in combination therapies for enhanced therapeutic outcomes. The integration of computational methods alongside experimental work will also aid in the rational design of more potent derivatives.

Mechanism of Action

The mechanism of action of N'-hydroxy-1H-indazole-5-carboximidamide involves its inhibition of the IDO1 enzyme. IDO1 catalyzes the oxidation of tryptophan to N-formylkynurenine, which is then converted to various biologically active metabolites . By inhibiting IDO1, this compound can reduce tryptophan depletion and kynurenine production, thereby modulating the immune response .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Benzoimidazole Derivatives

(Z)-N′-Hydroxy-1H-benzo[d]imidazole-5-carboximidamide () shares a similar carboximidamide-hydroxylamine moiety but replaces the indazole core with a benzoimidazole ring.

Imidazole Derivatives

Compounds such as N-(2,4-dichlorophenyl)-1-methyl-N'-(1-methylpropyl)-1H-imidazole-5-carboximidamide () feature an imidazole core with bulky substituents (e.g., dichlorophenyl, methylpropyl). These substituents enhance lipophilicity (logP ~3.5 estimated) compared to the indazole-based compound, which may influence membrane permeability .

Isoxazole Derivatives

N'-Hydroxy-5-methylisoxazole-3-carboximidamide () replaces the indazole with an isoxazole ring.

Pharmacological and Chemical Properties

Reactivity

The indazole compound’s N-hydroxy group is prone to oxidation, a trait shared with benzoimidazole analogues . However, the indazole core’s fused aromatic system enhances resonance stabilization, reducing susceptibility to electrophilic attacks compared to imidazole derivatives .

Bioactivity

Q & A

Basic Research Questions

Q. What experimental precautions are critical during the synthesis of N'-hydroxy-1H-indazole-5-carboximidamide to ensure safety and reproducibility?

- Methodological Answer :

- Protective Measures : Use gloves, goggles, and protective clothing to avoid skin/eye contact. Perform reactions in a fume hood or glovebox when handling toxic intermediates .

- Waste Management : Classify and store chemical waste separately; collaborate with certified disposal services to mitigate environmental risks .

- Validation : Monitor reaction progress via TLC or HPLC, and confirm product purity using NMR and mass spectrometry.

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm structural integrity, focusing on imidazole proton environments and hydroxyl group signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., N–O stretching of the hydroxyimidamide moiety at ~3200–3500 cm) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light to simulate long-term degradation.

- Analytical Monitoring : Track decomposition via HPLC and compare retention times with reference standards .

Advanced Research Questions

Q. What computational strategies are recommended to model the electronic structure and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Apply hybrid functionals (e.g., B3LYP) with exact exchange terms to improve accuracy in predicting ionization potentials and electron affinities .

- Solvent Effects : Incorporate continuum solvation models (e.g., PCM or COSMO) to simulate aqueous or organic solvent environments .

- Validation : Benchmark computed properties (e.g., HOMO-LUMO gaps) against experimental UV-Vis spectra .

Q. How can crystallographic challenges (e.g., twinning or disorder) be addressed during structural refinement of this compound?

- Methodological Answer :

- Software Tools : Use SHELXL for high-resolution refinement. Leverage its twin-detection algorithms and restraints for disordered regions .

- Data Quality : Collect high-completeness datasets (≥95%) at low temperature (100 K) to minimize thermal motion artifacts .

- Validation : Cross-check residual electron density maps and R-factors with PLATON or OLEX2 .

Q. What methodologies resolve contradictions in experimental data (e.g., conflicting spectroscopic vs. computational results)?

- Methodological Answer :

- Error Source Analysis : Replicate experiments under controlled conditions (e.g., solvent purity, instrument calibration) .

- Multivariate Statistics : Apply principal component analysis (PCA) to identify outliers in datasets.

- Cross-Validation : Compare results with alternative techniques (e.g., X-ray crystallography vs. DFT-optimized geometries) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.